molecular formula C7H8O3 B1583485 Resorcinol formaldehyde CAS No. 24969-11-7

Resorcinol formaldehyde

Cat. No. B1583485
Key on ui cas rn: 24969-11-7
M. Wt: 140.14 g/mol
InChI Key: KVBYPTUGEKVEIJ-UHFFFAOYSA-N
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Patent
US06641905B1

Procedure details

7.31 parts by weight of resorcin and 10.77 parts by of formalin (having a concentration of 37% by weight) were mixed together. An aqueous solution of sodium hydroxide (containing 0.33 parts by weight of sodium hydroxide) was added to the resulting mixture and stirred. Thereafter 160.91 parts by weight of water were added and the mixture was aged for 5 hours to provide an aqueous solution of resorcin-formalin resin (resorcin-formalin primary condensate, referred to RF) having a solid content of 6.40 % by weight.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]1([CH:8]=[CH:7][CH:6]=[C:4]([OH:5])[CH:3]=1)[OH:2].[CH2:9]=[O:10].[OH-].[Na+]>O>[C:1]1([CH:8]=[CH:7][CH:6]=[C:4]([OH:5])[CH:3]=1)[OH:2].[CH2:9]=[O:10] |f:2.3,5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(O)=CC(O)=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were mixed together

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
C1(O)=CC(O)=CC=C1.C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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